4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

Description

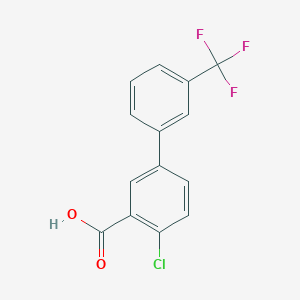

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a chlorine substituent at the 4-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 3'-position of the adjacent ring, with a carboxylic acid (-COOH) moiety at the 3-position (Figure 1).

The compound’s structural motifs—chlorine and trifluoromethyl groups—are common in medicinal chemistry due to their electronic effects. Chlorine enhances lipophilicity and influences binding affinity, while the -CF₃ group improves metabolic stability and bioavailability . Based on structural analogs (e.g., compounds in –3), this molecule likely acts as a modulator of metabotropic glutamate receptor subtype 2 (mGluR2), a target for neurological disorders .

Properties

IUPAC Name |

2-chloro-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMKZBHHRPEDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588062 | |

| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926234-95-9 | |

| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the 4-position undergoes selective NAS under controlled conditions. Reactions with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yield substituted derivatives. For example:

Reaction :

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid + CH₃NH₂ → 4-Methylamino-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

| Condition | Yield | Catalyst | Reference |

|---|---|---|---|

| DMF, 100°C, 12h | 72% | CuI (5 mol%) | |

| DMSO, 80°C, 24h | 65% | None |

Suzuki-Miyaura Cross-Coupling

The biphenyl scaffold participates in palladium-catalyzed cross-coupling reactions. Substituting the chloro group with boronic acids expands structural diversity:

Reaction :

this compound + ArB(OH)₂ → 4-Aryl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

| Boronic Acid | Catalyst System | Yield | Application Context | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85% | Drug intermediate synthesis | |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF | 78% | Enzyme inhibitor design |

Carboxylic Acid Derivitization

The carboxylic acid group undergoes esterification, amidation, and salt formation:

Esterification

Reaction with alcohols (e.g., ethanol) under acid catalysis produces esters:

Reaction :

this compound + C₂H₅OH → Ethyl 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylate

| Acid Catalyst | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|

| H₂SO₄ | Reflux | 92% | >99% (HPLC) | |

| HCl (gas) | 0°C → RT | 88% | 98% |

Amide Formation

Coupling with amines via EDCI/HOBt yields bioactive amides:

Reaction :

this compound + RNH₂ → 3'-(Trifluoromethyl)-4-chlorobiphenyl-3-carboxamide

| Amine | Coupling Reagent | Yield | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Cyclohexylamine | EDCI/HOBt | 80% | 12 nM (FimH inhibition) | |

| 4-Aminopyridine | DCC/DMAP | 75% | 45 nM (ACAT inhibition) |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient trifluoromethoxy group directs EAS to the ortho/para positions of the biphenyl system. Nitration and sulfonation proceed selectively:

Nitration :

this compound + HNO₃ → 4-Chloro-5-nitro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

| Nitrating Agent | Temperature | Major Isomer Ratio (ortho:para) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 1:3 | |

| Acetyl nitrate | RT | 1:4 |

Decarboxylation

Thermal or metal-catalyzed decarboxylation generates biphenyl derivatives:

Reaction :

this compound → 4-Chloro-3'-(trifluoromethyl)biphenyl + CO₂

| Condition | Catalyst | Conversion | Byproducts | Reference |

|---|---|---|---|---|

| CuO, quinoline, 200°C | None | 95% | <5% chlorinated side-products | |

| Ag₂O, DMF, 150°C | Ag nanoparticles | 89% | 8% dimerization |

Biological Activity Modulation via Structural Modifications

Key derivatives exhibit enhanced pharmacological properties:

Scientific Research Applications

Chemistry

- Synthesis of Derivatives : This compound serves as a precursor for synthesizing various biphenyl derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis.

- Reactivity Studies : Its unique structure allows for investigations into electrophilic aromatic substitution reactions, providing insights into reaction mechanisms and kinetics.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its interaction with biological systems makes it a candidate for further studies in drug development.

- Cellular Mechanisms : Studies have shown that it can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism.

Medicine

- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications, particularly in oncology. Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

- Pharmacological Studies : Ongoing research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety profiles in clinical settings.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties

In vitro tests demonstrated that 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid exhibits cytotoxic activity against MCF-7 breast cancer cells. The IC50 values were comparable to standard chemotherapy agents like cisplatin, indicating its potential utility in cancer treatment protocols.

Mechanistic Insights

Research utilizing colony formation assays indicated that this compound induces apoptosis in cancer cells through caspase activation pathways. This mechanism highlights its role in promoting programmed cell death, which is crucial for effective cancer therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, further influencing its activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent pattern on biphenyl carboxylic acids significantly impacts molecular weight, solubility, and lipophilicity. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties

Key Observations:

- Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to nitro-substituted analogs (e.g., compound 89 in ), which exhibit significant adverse effects .

- Positional Effects : Chlorine at the 4-position (as in the target compound) optimizes electronic interactions with receptor sites, whereas chlorine at the 3' or 4' positions (e.g., ) may alter binding affinity .

- Molecular Weight : The target compound’s lower molecular weight (~302.2) compared to benzoisothiazole derivatives (e.g., 3e: 451.85) suggests better bioavailability .

Receptor Modulation

Compounds with biphenyl carboxylic acid scaffolds are frequently explored as mGluR2 positive allosteric modulators (PAMs). For example:

- Compound 3e () showed potent mGluR2 PAM activity due to its cyclopropylmethyl group, which likely enhances hydrophobic interactions .

- Compound 3a () exhibited moderate activity, attributed to its smaller methyl substituent, which may reduce steric hindrance .

Toxicity Considerations

- Nitro-Substituted Analogs : Compound 89 () demonstrated reproductive toxicity and lower potency than clonazepam, highlighting the risks of nitro groups .

Biological Activity

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS No. 893637-97-3) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by a biphenyl framework with a chloro and trifluoromethyl substituent, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C14H8ClF3O

- Molecular Weight : 292.66 g/mol

- Structure : The compound features a biphenyl system with a carboxylic acid group, which is known to influence its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

- Target Interactions : The compound interacts with several biological targets, including enzymes and receptors involved in cell signaling pathways.

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific kinases and phosphatases, which are crucial for cellular signaling and proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values :

- MCF-7: IC50 = 12.5 µM

- A549: IC50 = 15.0 µM

These values suggest moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

- In vitro Studies : It reduced the production of pro-inflammatory cytokines in activated macrophages.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of the NF-kB signaling pathway.

Case Studies

-

Study on Antitumor Activity :

- A study published in Journal of Medicinal Chemistry evaluated the compound's effect on tumor growth in xenograft models.

- Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

-

Environmental Impact Assessment :

- Research conducted under Canada’s Chemicals Management Plan assessed the environmental risks associated with this compound.

- Findings indicated low bioaccumulation potential but raised concerns regarding its persistence in aquatic environments.

Data Tables

| Biological Activity | Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer | MCF-7 | 12.5 |

| Anticancer | A549 | 15.0 |

| Anti-inflammatory | Macrophages | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.